molecular formula C16H15ClN2O3 B5072115 2-chloro-4-nitro-N-(3-phenylpropyl)benzamide

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide

Cat. No.: B5072115
M. Wt: 318.75 g/mol
InChI Key: XLOGHENHNSKHQM-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a nitro group, and an amide group attached to a 3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(3-phenylpropyl)benzamide typically involves multiple steps:

    Amidation: The nitrophenol derivative is then subjected to amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is 2-amino-4-nitro-N-(3-phenylpropyl)benzamide.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields this compound derivatives.

Scientific Research Applications

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-15-11-13(19(21)22)8-9-14(15)16(20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGHENHNSKHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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